

Spectroscopic Profile of Ethylene Glycol Dibutyl Ether: A Technical Guide

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Compound of Interest		
Compound Name:	Ethylene glycol dibutyl ether	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethylene Glycol Dibutyl Ether** (CAS No: 112-48-1), a widely used solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of **ethylene glycol dibutyl ether**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
3.55	S	O-CH ₂ -CH ₂ -O
3.44	t	CH3-CH2-CH2-CH2-O
1.54	m	CH3-CH2-CH2-CH2-O
1.37	m	CH3-CH2-CH2-CH2-O
0.92	t	CH3-CH2-CH2-CH2-O



Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as s (singlet), t (triplet), and m (multiplet).

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
70.8	O-CH ₂ -CH ₂ -O
70.4	CH3-CH2-CH2-O
31.8	CH3-CH2-CH2-O
19.4	CH3-CH2-CH2-O
14.0	CH3-CH2-CH2-O

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Intensity	Assignment
2957	Strong	C-H stretch (alkane)
2870	Strong	C-H stretch (alkane)
1466	Medium	C-H bend (alkane)
1378	Medium	C-H bend (alkane)
1118	Strong	C-O stretch (ether)

Note: The spectrum is typically obtained from a neat liquid film.

Table 4: Mass Spectrometry (Electron Ionization) Major Peaks[1]



m/z	Relative Intensity (%)	Possible Fragment
57	100	[C4H9] ⁺
99	High	[CH2(OCH2CH2CH2CH3)]+
45	Moderate	[C ₂ H ₅ O] ⁺
29	Moderate	[C ₂ H ₅]+
56	Moderate	[C ₄ H ₈] ⁺
41	Moderate	[C ₃ H ₅]+

Note: The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of ethylene glycol dibutyl ether is dissolved in a
 deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small
 amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
 referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to



thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample such as ethylene glycol dibutyl ether, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

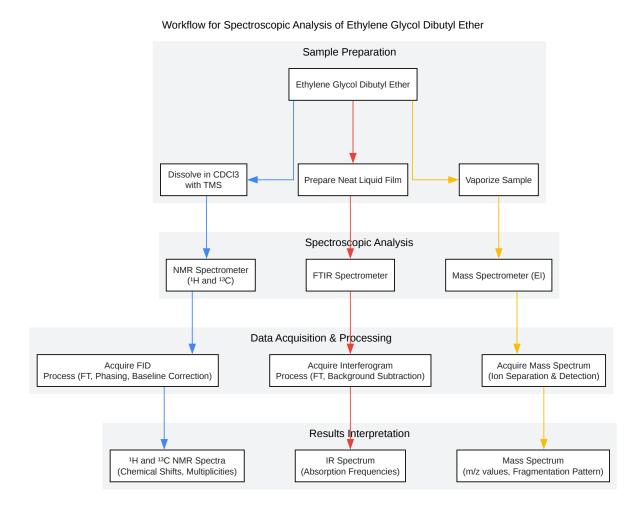
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For direct injection, the sample is volatilized in a heated inlet.
- Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of **ethylene glycol dibutyl ether**.





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Caption: Spectroscopic analysis workflow for ethylene glycol dibutyl ether.

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